molecular formula C14H11IN2O2S B2951836 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 882562-73-4

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2951836
CAS No.: 882562-73-4
M. Wt: 398.22
InChI Key: JQADHRMGDYEFOC-UHFFFAOYSA-N
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Description

3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine (CAS: 882562-73-4) is a heterocyclic compound featuring a 1H-pyrrolo[3,2-c]pyridine core substituted with an iodine atom at position 3 and a 4-methylbenzenesulfonyl group at position 1. Its molecular formula is C₁₄H₁₁IN₂O₂S, with a molecular weight of 398.22 g/mol . The sulfonyl group enhances solubility and stability, while the iodine atom may contribute to halogen bonding in biological targets. Its structural features align with derivatives known for kinase inhibition, antiproliferative activity, and receptor modulation .

Properties

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-13(15)12-8-16-7-6-14(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQADHRMGDYEFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to meet the required standards .

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Modifications
Target Compound 3-Iodo, 1-(4-methylbenzenesulfonyl) C₁₄H₁₁IN₂O₂S 398.22 Iodine enhances halogen bonding; sulfonyl improves solubility
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine 3-Iodo, 4-Methoxy Likely C₁₁H₉IN₂O ~322.11 Methoxy group reduces steric hindrance
3-Iodo-1-oxetan-3-yl-1H-pyrrolo[3,2-c]pyridine 3-Iodo, 1-Oxetanyl C₁₀H₉IN₂O 300.10 Oxetanyl ring may improve metabolic stability
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 1-Phenylsulfonyl C₁₃H₁₀N₂O₂S 258.30 Lacks iodine; phenyl group increases hydrophobicity

Kinase Inhibition

  • c-Met Inhibitors: Derivatives like 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridines exhibit potent c-Met inhibition (nanomolar IC₅₀) by disrupting kinase signaling and cell proliferation . The sulfonyl group in the target compound may similarly enhance binding affinity.
  • TTK Inhibitors : Halogenated derivatives (e.g., Cl/Br substituents) show improved inhibitory activity due to hydrophobic interactions and hydrogen bonding . The iodine in the target compound could mimic this behavior.

Antiproliferative Activity

  • 6-Aryl Derivatives: Compounds such as 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines demonstrate IC₅₀ values from micromolar to nanomolar ranges against cancer cells. The trimethoxyphenyl group enhances DNA intercalation .
  • Diarylureas/Diarylamides: These derivatives inhibit melanoma cell proliferation via kinase pathway modulation (e.g., BRAF/VEGFR2) . The target compound’s iodine and sulfonyl groups may similarly stabilize protein-ligand interactions.

Receptor Modulation

  • 5-HT₆ Antagonists: 1H-pyrrolo[3,2-c]quinoline derivatives like (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline exhibit sub-nanomolar binding affinity (Ki = 3 nM) . The sulfonyl group in the target compound may support similar receptor interactions.

Selectivity and Optimization

  • Substituent Effects : Hydrophilic groups (e.g., amines) improve solubility, while halogens (e.g., iodine) enhance target affinity . The 4-methylbenzenesulfonyl group in the target compound balances hydrophilicity and steric bulk.
  • Synthetic Accessibility : Copper/zinc-catalyzed annulation enables scalable synthesis of fused 1H-pyrrolo[3,2-c]pyridines, suggesting feasible production routes for the target compound .

Q & A

Q. What are the optimal synthetic routes for 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine, considering regioselective iodination and sulfonylation?

Methodological Answer: The synthesis typically involves two key steps:

  • Sulfonylation : React the pyrrolopyridine core with 4-methylbenzenesulfonyl chloride (TsCl) using a strong base like NaH in THF at 0°C to room temperature. This step ensures selective protection of the nitrogen at position 1 .
  • Iodination : Introduce iodine at position 3 via electrophilic substitution or metal-mediated reactions. For example, using iodine in the presence of a directing group or via halogen exchange with a pre-functionalized intermediate (e.g., bromo or chloro derivatives). Evidence from related iodinated pyrrolopyridines suggests the use of Pd-catalyzed cross-coupling or direct electrophilic iodination .

Q. Which spectroscopic and crystallographic methods are most effective in confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves regiochemistry and confirms the spatial arrangement of substituents. For instance, single-crystal X-ray studies (mean σ(C–C) = 0.002 Å, R factor = 0.039) have been used for analogous sulfonylated pyrrolopyridines .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., iodine’s deshielding effects and Ts group’s aromatic signals).
  • HPLC/MS : Ensures purity (>95%) and detects trace byproducts.

Q. How does the iodine substituent influence further functionalization reactions, such as cross-coupling?

Methodological Answer: The C–I bond at position 3 enables Suzuki-Miyaura or Stille couplings for introducing aryl/heteroaryl groups. For example:

  • Use Pd(PPh3_3)4_4 with boronic acids in toluene/EtOH at 105°C .
  • Monitor reaction progress via TLC and optimize catalyst loading to minimize dehalogenation side reactions.

Advanced Questions

Q. How can researchers address discrepancies in reported synthetic yields when introducing the iodo substituent at position 3?

Methodological Answer: Yields may vary due to competing side reactions (e.g., di-iodination or ring decomposition). Mitigation strategies include:

  • Temperature Control : Perform iodination at 0°C to slow aggressive electrophilic attack.
  • Catalyst Screening : Test Pd/Cu systems for metal-mediated iodination.
  • Byproduct Analysis : Use GC-MS or LC-MS to identify impurities and adjust stoichiometry .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in kinase inhibition assays?

Methodological Answer:

  • Analog Synthesis : Replace iodine with Br, Cl, or CF3_3 to assess electronic effects.
  • Enzymatic Assays : Test inhibitory activity against kinases (e.g., JAK or Aurora kinases) using fluorescence polarization or radiometric assays.
  • Computational Docking : Map binding interactions using software like AutoDock to explain activity trends. Refer to pharmacological evaluations of related pyrrolopyridines for validation .

Q. What are the challenges in maintaining the stability of the tosyl group under acidic or basic conditions during functionalization?

Methodological Answer: The Ts group is stable in basic conditions (e.g., Suzuki couplings) but may hydrolyze under strong acids. Solutions include:

  • Mild Acid Conditions : Use dilute HCl or acetic acid for deprotection.
  • Alternative Protecting Groups : For acid-sensitive steps, consider Boc or SEM groups. Stability studies via 1^1H NMR under varying pH can guide optimization .

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